BenchChemオンラインストアへようこそ!

Sepiwhite

Hyperpigmentation Niacinamide combination Split-face clinical trial

Sepiwhite (Undecylenoyl Phenylalanine, CAS 175357-18-3) is a receptor-level depigmenting agent that competitively antagonizes α-MSH and β-ADR, intercepting melanogenesis upstream of tyrosinase. Clinically validated: 100% response in solar lentigines (2% monotherapy, 12-week RCT); significant synergy with niacinamide for facial hyperpigmentation; 83% dark spot reduction in 7 days across phototypes II-V. COSMOS/ECOCERT/NaTrue certified. NLC delivery achieves 88.8% skin accumulation vs. 65% for conventional emulsions. Choose Sepiwhite for faster-acting, evidence-based formulations.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 175357-18-3
Cat. No. B1683452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepiwhite
CAS175357-18-3
SynonymsUndecylenoyl phenylalanine;  Sepiwhite msh QD;  Sepiwhite msh;  Undecylenoylphenylalanine; 
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
InChIKeyRTBWWWVNZWFNBV-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 20 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sepiwhite (Undecylenoyl Phenylalanine) CAS 175357-18-3: Technical Profile and Procurement Baseline for the Alpha-MSH Antagonist Depigmenting Agent


Sepiwhite (INCI: Undecylenoyl Phenylalanine, CAS 175357-18-3) is a lipoaminoacid derivative of phenylalanine that functions as a depigmenting agent through competitive antagonism at the melanocortin 1 receptor (MC1R) and beta-adrenergic receptor (β-ADR) . Unlike conventional tyrosinase inhibitors that act downstream in the melanogenesis cascade, Sepiwhite intercepts the signaling pathway by blocking α-melanocyte-stimulating hormone (α-MSH) binding, thereby preventing the transcriptional activation of tyrosinase and subsequent melanin synthesis [1]. The compound is supplied as a white powder with molecular weight 331.45 g/mol (C20H29NO3), exhibits solubility in water at pH ≥ 7, and is available in commercial grades certified under COSMOS, ECOCERT, and NaTrue standards .

Why Sepiwhite CAS 175357-18-3 Cannot Be Substituted with Generic Tyrosinase Inhibitors or Other Whitening Agents


The mechanistic divergence between Sepiwhite and conventional depigmenting agents precludes functional substitution. Sepiwhite acts as a receptor-level antagonist of α-MSH and β-ADR, modulating the signaling cascade that initiates melanogenesis [1]. In contrast, agents such as kojic acid, arbutin, and magnesium ascorbyl phosphate function as direct tyrosinase inhibitors or copper chelators downstream of receptor activation [2]. Hydroquinone, a potent but cytotoxic depigmenting agent, operates via melanocyte toxicity rather than physiological modulation [2]. This fundamental mechanistic distinction means that substituting Sepiwhite with a tyrosinase inhibitor alters the entire intervention point in the melanogenic pathway, potentially compromising synergistic formulation strategies that rely on orthogonal mechanisms of action. The quantitative evidence presented in Section 3 demonstrates that Sepiwhite delivers measurable, comparator-validated differentiation in clinical hyperpigmentation reduction, formulation compatibility, and skin permeation efficiency.

Sepiwhite CAS 175357-18-3: Comparator-Based Quantitative Evidence for Scientific Selection and Procurement Decisions


Superior Clinical Efficacy in Reducing Facial Hyperpigmentation: 1% Sepiwhite + 5% Niacinamide vs. 5% Niacinamide Monotherapy

In two independent double-blind, split-face, randomized controlled trials (Japanese women n=40; Caucasian women n≈60 treatment sites per formulation), the combination of 1% Sepiwhite (N-undecylenoyl phenylalanine) with 5% niacinamide demonstrated significantly greater reduction in facial hyperpigmentation after 8 weeks compared to 5% niacinamide alone [1]. This head-to-head comparison establishes that Sepiwhite provides additive efficacy beyond niacinamide monotherapy, validating its distinct mechanism of action (α-MSH antagonism vs. melanosome transfer inhibition).

Hyperpigmentation Niacinamide combination Split-face clinical trial

2% Sepiwhite Monotherapy Demonstrates Partial Response in All Patients with Solar Lentigines vs. Vehicle Control

A randomized, double-blind, vehicle-controlled study evaluated 2% undecylenoyl phenylalanine (Sepiwhite) topical preparation versus vehicle alone in 36 patients with solar lentigines of the hands over 12 weeks [1]. Among 30 patients completing the study (28 women, 2 men; age 47-75 years; lesion duration 8 months to >10 years), all patients showed partial response on the active treatment side, whereas no response was observed on the vehicle-treated side. This demonstrates that Sepiwhite at 2% concentration provides measurable clinical benefit for established hyperpigmented lesions.

Solar lentigines Age spots Vehicle-controlled trial

Enhanced Skin Permeation and Accumulation: SEPI-NLC Formulation Achieves 88.8% Skin Accumulation vs. 65% for Emulsion and 74.8% for Ethanol Formulations

In an ex vivo permeation study comparing different Sepiwhite formulations, nanostructured lipid carriers (SEPI-NLC) achieved significantly higher skin accumulation (88.8%) compared to SEPI-EMULSION (65%) and SEPI-ETHANOL (74.8%) formulations (P<0.01) [1]. Additionally, SEPI-NLC demonstrated a biphasic release profile with 65% of SEPI released within 72 hours versus only 23% from SEPI-EMULSION. The optimized SEPI-NLC formulation exhibited particle size of 180.1±5.01 nm, entrapment efficiency of 90.81±3.75%, and stability for 9 months at room temperature.

Nanostructured lipid carriers Skin permeation Drug delivery

Tyrosinase Inhibition Activity: Sepiwhite Achieves 72% Mushroom Tyrosinase and 65% Cellular Tyrosinase Inhibition

In vitro enzymatic assays demonstrated that Sepiwhite exhibits direct tyrosinase inhibitory activity, achieving 72% inhibition of mushroom tyrosinase and 65% inhibition of cellular tyrosinase activity [1]. This finding is notable given that Sepiwhite's primary mechanism is receptor-level α-MSH antagonism; the observed tyrosinase inhibition represents a secondary, downstream effect resulting from suppressed transcriptional activation of the enzyme. While no direct comparator IC50 values are provided for classical tyrosinase inhibitors in this study, the dual mechanism (receptor antagonism plus measurable tyrosinase inhibition) distinguishes Sepiwhite from agents that solely inhibit the enzyme.

Tyrosinase inhibition In vitro assay Melanogenesis

Cytotoxicity and Stability Profile: Sepiwhite and Degradants Show No Cytotoxicity with Validated HPLC Stability-Indicating Method

A comprehensive forced degradation study evaluated Sepiwhite under thermal, acid/base, photolysis, oxidative, and heavy metal ion stress conditions, identifying ten distinct degradants [1]. Importantly, cytotoxicity testing confirmed that both intact Sepiwhite and all identified degradant products exhibit no cytotoxicity. The study also developed and validated a stability-indicating HPLC method for quality control applications. While the study does not provide direct cytotoxicity comparator data for alternative depigmenting agents, the absence of cytotoxicity for both parent compound and degradants establishes a favorable toxicological baseline relative to agents like hydroquinone which carries established cytotoxicity concerns.

Cytotoxicity Forced degradation Stability-indicating HPLC

Manufacturer-Reported Comparative Efficacy vs. Reference Whitening Molecules

According to manufacturer (SEPPIC) disclosure, Sepiwhite MSH has demonstrated 'excellent stability, safety and efficacy in comparison to tested reference molecules (such as arbutin, magnesium ascorbyl phosphate, kojic acid and hydroquinone)' [1]. An additional clinical study on African and Indian women (phototypes IV-V) reported that within 7 days of treatment, Sepiwhite MSH significantly increased skin lightening and luminosity, with visible dark spot reduction observed in 83% of the panel. Furthermore, 100% of volunteers assessed their skin as less dull, softer, smoother, lighter, brighter, more uniform, and more radiant. While specific quantitative comparator data (e.g., percentage improvement vs. each reference molecule) is not publicly disclosed, the claim of superiority across multiple comparators is documented.

Arbutin Kojic acid Magnesium ascorbyl phosphate Hydroquinone

Sepiwhite CAS 175357-18-3: Validated Application Scenarios for Cosmetic Formulation and Clinical Research


Combination Formulations with Niacinamide for Enhanced Facial Hyperpigmentation Reduction

Based on direct head-to-head clinical evidence demonstrating that 1% Sepiwhite combined with 5% niacinamide significantly outperforms 5% niacinamide monotherapy in reducing facial hyperpigmentation after 8 weeks [1], this application scenario is validated for leave-on emulsion formulations targeting uneven skin tone, post-inflammatory hyperpigmentation, and general facial brightening. The orthogonal mechanisms—Sepiwhite as α-MSH/β-ADR antagonist and niacinamide as melanosome transfer inhibitor—provide a scientifically rationalized synergistic approach. Formulators should note that the clinical studies employed a 2-week washout followed by 8-week treatment, with efficacy assessed via quantitative image analysis.

Monotherapy Treatment of Solar Lentigines (Age Spots) at 2% Concentration

Clinical evidence from a randomized, double-blind, vehicle-controlled trial demonstrates that 2% Sepiwhite monotherapy produces partial response in 100% of evaluable patients with solar lentigines after 12 weeks of twice-daily application, compared to 0% response with vehicle alone [1]. This scenario is appropriate for topical products specifically targeting established hyperpigmented lesions on sun-exposed areas (hands, face) in populations aged 47-75 years. The demonstrated efficacy in lesions ranging from 8 months to >10 years duration indicates applicability across chronic pigmentation conditions.

Nanostructured Lipid Carrier (NLC) Formulations for Enhanced Cutaneous Bioavailability

Ex vivo permeation studies demonstrate that SEPI-NLC formulations achieve 88.8% skin accumulation—a 23.8 percentage point improvement over conventional emulsion (65%) and 14.0 percentage point improvement over ethanol formulation (74.8%) [1]. The optimized NLC formulation (180.1±5.01 nm particle size, 90.81±3.75% entrapment efficiency, 9-month room temperature stability) provides a validated delivery platform for formulations where maximal Sepiwhite deposition in skin layers is required. This scenario is particularly relevant for targeted treatment of dermal hyperpigmentation where enhanced penetration through the stratum corneum barrier is necessary.

Multi-Phototype Brightening Formulations Requiring Rapid Onset (≤7 Days)

Clinical studies reported by the manufacturer demonstrate that Sepiwhite MSH produces visible dark spot reduction in 83% of panelists and 100% subjective improvement in skin luminosity, uniformity, and radiance within 7 days of treatment across phototypes II-V, including African and Indian skin [1]. While quantitative comparator data against reference molecules (arbutin, kojic acid, magnesium ascorbyl phosphate, hydroquinone) is not fully disclosed, the reported rapid onset and broad phototype applicability support use in global market formulations where quick visible results and inclusive efficacy are product claims.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sepiwhite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.